molecular formula C13H18Cl2N2O2 B1452374 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220031-37-7

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No. B1452374
M. Wt: 305.2 g/mol
InChI Key: SDQLTTJPYTYWDZ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 . It is also known by the synonym 2-(PIPERIDIN-4-YL)ETHYL 4-CHLOROPICOLINATE HYDROCHLORIDE .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride include a molecular weight of 305.2 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Vasodilation Properties

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, through its derivatives, has been explored for potential vasodilation properties. Specifically, 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, prepared via aromatic nucleophilic substitution reactions, have shown remarkable vasodilation potency in isolated thoracic aortic rings of rats. The compounds exhibit IC50 values (concentrations necessary for a 50% reduction of maximal norepinephrine hydrochloride-induced contracture) indicating considerable vasodilation properties (Girgis et al., 2008).

Anticancer Properties

The compound's derivatives have also been studied for their potential as anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, sequentially synthesized, were evaluated as anticancer agents. Some of these compounds demonstrated low IC50 values, indicating strong anticancer activity compared to reference drugs. However, further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).

Structural Analysis and Synthesis

The compound and its derivatives have been a subject of structural analysis and synthesis. Studies have detailed the synthesis process, crystal structures, and molecular configurations of various derivatives. These findings contribute to the understanding of the compound's physical and chemical properties, which are crucial for its application in different scientific domains (Shalaby et al., 2014), (Zheng Rui, 2010).

Antibacterial Activity

In addition to anticancer properties, some derivatives of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride have been synthesized and evaluated for their antibacterial potential. The synthesized compounds, specifically acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showed moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).

properties

IUPAC Name

2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQLTTJPYTYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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